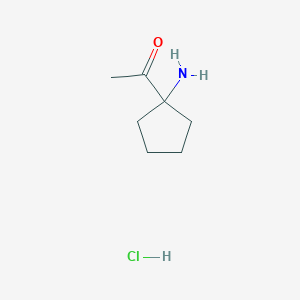
1-(1-Aminocyclopentyl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminocyclopentyl)ethanone;hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.科学的研究の応用
Synthesis and Antimicrobial Activity
Heterocyclic compounds, which include 1-(1-Aminocyclopentyl)ethanone hydrochloride, serve as crucial building blocks in pharmaceutical, medicinal, and drug research due to their wide range of applications. A study by Atul K. Wanjari (2020) explored the synthesis and antimicrobial activity of a related compound, emphasizing the importance of such heterocyclic compounds in developing active pharmaceutical ingredients. The synthesized compound showed activity against both gram-positive and gram-negative bacteria, highlighting the potential of 1-(1-Aminocyclopentyl)ethanone hydrochloride in antimicrobial applications (Wanjari, 2020).
Enantioselective Synthesis for Antiviral Compounds
The enantioselective synthesis of cyclopentene derivatives, closely related to 1-(1-Aminocyclopentyl)ethanone hydrochloride, has been accomplished, demonstrating the compound's potential as a precursor for antiviral and other bioactive molecules. Research by N. Ramesh, A. Klunder, and B. Zwanenburg (1999) developed efficient synthesis methods for these derivatives, which could be precursors for 5'-Norcarbocyclic Nucleosides and related antiviral compounds. This showcases the compound's utility in synthesizing bioactive molecules with potential antiviral activity (Ramesh, Klunder, & Zwanenburg, 1999).
Domino Cloke-Stevens/Grandberg Rearrangement in Synthesis
Research into the rearrangement of cyclopropylketone arylhydrazones, which can be derived from compounds similar to 1-(1-Aminocyclopentyl)ethanone hydrochloride, has led to the formation of tryptamine derivatives. This method, demonstrated by R. Salikov et al. (2017), highlights the compound's versatility in synthesizing branched tryptamines, potentially useful in pharmaceutical applications (Salikov et al., 2017).
Photochromic Diarylethylene Function in Photodeprotection
The compound's structure lends itself to novel applications in photodeprotection mechanisms, utilizing photochromism functions for controlled release of protected species. Yan-Bo Guo et al. (2022) investigated acetoxy-1,2,2-tri(aryl)ethanone, incorporating a photochromic diarylethylene function, revealing insights into photodeprotection reaction mechanisms. This research underscores the potential of 1-(1-Aminocyclopentyl)ethanone hydrochloride in developing photolabile protecting groups (PPGs) for biorelevant molecules (Guo et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
特性
IUPAC Name |
1-(1-aminocyclopentyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUVQNVBCYUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216802-47-9 |
Source


|
| Record name | 1-(1-aminocyclopentyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2962227.png)
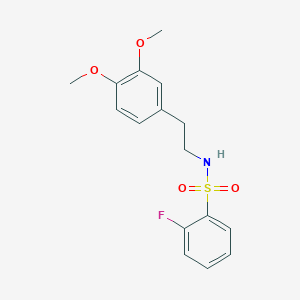
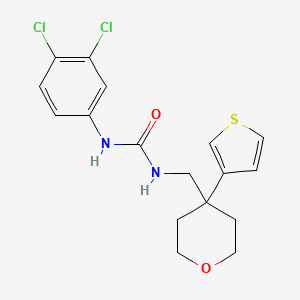
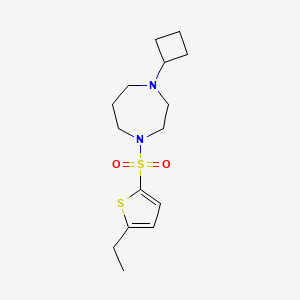

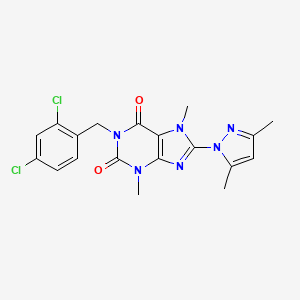



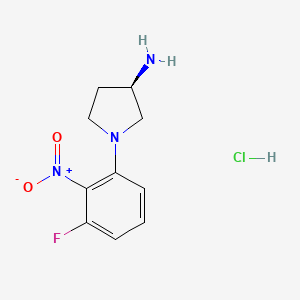
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)
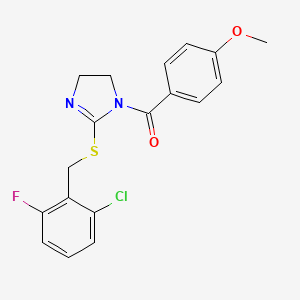
![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)